(Formyloxy)acetonitrile
Overview
Description
(Formyloxy)acetonitrile, also known as Cyanomethyl formate, is a chemical compound with the linear formula HCOOCH2CN . It is used as a reagent for the chemoselective formylation of amines and alcohols .
Molecular Structure Analysis
(Formyloxy)acetonitrile has a molecular weight of 85.06 . Its structure can be represented by the SMILES string [H]C (=O)OCC#N . The InChI representation is 1S/C3H3NO2/c4-1-2-6-3-5/h3H,2H2 .Physical And Chemical Properties Analysis
(Formyloxy)acetonitrile has a refractive index n20/D of 1.407 (lit.) . It has a boiling point of 173 °C (lit.) and a density of 1.187 g/mL at 25 °C (lit.) .Scientific Research Applications
Solvation Dynamics in Liquid Mixtures
A study conducted by Kwac and Geva (2013) explored the solvation dynamics of formylperylene in methanol/acetonitrile liquid mixtures. They found that the solvation dynamics slow down with increasing methanol concentration, attributed to the formation of a hydrogen-bonded methanol oligomer interacting with the carbonyl group of formylperylene (Kwac & Geva, 2013).
Polymer Synthesis
Yang Wantai (2007) demonstrated the use of acetonitrile as a solvent in the synthesis of cross-linked polymeric microspheres. The study replaced harmful acetonitrile with acetic acid, achieving uniform and well-separated poly(divinylbenzene) microspheres (Yang Wantai, 2007).
Hydrolysis in Sol-Gel Processes
Artaki, Żerda, and Jonas (1985) investigated the effects of chemical additives like acetonitrile on the sol-gel hydrolysis process. They found that the hydrolysis kinetics are significantly influenced by the viscosity of the sol-gel system and the additive used (Artaki, Żerda, & Jonas, 1985).
Photooxidation Studies
Madhavan and Pitchumani (2001) studied the photooxidation of sulfides to sulfoxides using clay-bound methylene blue in acetonitrile. This research provides insights into the mechanisms of photooxidation reactions in clay media (Madhavan & Pitchumani, 2001).
Polymer Network Synthesis
Mayer, Thouvenot, and Lalot (2000) synthesized hybrid covalent networks using polyoxometalates and acetonitrile. This study highlights the role of acetonitrile in forming networks with specific swelling properties (Mayer, Thouvenot, & Lalot, 2000).
Analytical Chemistry and Food Safety
In the field of analytical chemistry, Mol et al. (2008) and Beltrán et al. (2013) developed methodologies using acetonitrile for the extraction and detection of various toxins and pesticides in food matrices, demonstrating its utility in ensuring food safety (Mol et al., 2008); (Beltrán et al., 2013).
SN2 Azidation Studies
Glover and Mo (2002) investigated the SN2 azidation of N-acetoxy-N-alkoxyamides and N-alkoxy-N-chloroamides in acetonitrile, contributing to the understanding of hindered ester formation and the application of HERON rearrangements (Glover & Mo, 2002).
Epigenetic DNA Nucleoside Research
Wang et al. (2021) studied the 2'-Deoxy-5-formylcytidine (5fdCyd) in water vs. acetonitrile, revealing the distinct mechanisms of ultrafast triplet state formation in an epigenetic DNA nucleoside, highlighting the significance of solvent-dependent stabilization of a charge transfer state (Wang et al., 2021).
properties
IUPAC Name |
cyanomethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c4-1-2-6-3-5/h3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLAEHBSVFWEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400831 | |
Record name | Cyanomethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethyl formate | |
CAS RN |
150760-95-5 | |
Record name | Cyanomethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Formyloxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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